(+)-Pentazocine succinate

Description

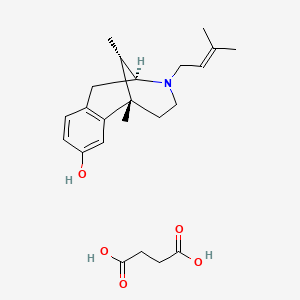

Structure

3D Structure of Parent

Properties

CAS No. |

124819-26-7 |

|---|---|

Molecular Formula |

C23H33NO5 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

butanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m1./s1 |

InChI Key |

KFPNZIZLGZZGHO-NMVCJIEOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Development

Methodologies for Chiral Synthesis of Pentazocine (B1679294) Enantiomers

The preparation of enantiomerically pure pentazocine has been approached through two primary strategies: asymmetric synthesis, which creates the desired stereoisomer from a chiral starting material, and chiral resolution, which separates the desired enantiomer from a racemic mixture.

One notable asymmetric synthesis approach begins with the readily available chiral molecule D-tyrosine. This method features a ring-closing metathesis (RCM) reaction to form one of the key rings in the pentazocine structure and an intramolecular Friedel–Crafts reaction to assemble another. This strategy has been effectively used to produce (-)-pentazocine and can be adapted for the synthesis of the (+)-enantiomer by starting with L-tyrosine.

Chiral resolution is a more traditional and widely used method for obtaining optically active compounds. wikipedia.org This process involves reacting a racemic mixture of pentazocine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. researchgate.net Common resolving agents for amines like pentazocine include chiral acids such as tartaric acid. wikipedia.org The process can be laborious and often requires optimization of conditions to achieve high enantiomeric purity and yield. researchgate.net

Another advanced technique for separating enantiomers is chiral column chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate (+) and (-) pentazocine. This method is particularly useful for analytical purposes and can also be applied to preparative scale separations.

Optimization Strategies in Laboratory-Scale Production

For the chiral synthesis, optimization would focus on several key aspects:

Chiral Resolution Step: When using chiral resolution, the choice of resolving agent is critical. researchgate.net Screening different chiral acids and optimizing the molar ratio of the resolving agent to the racemic pentazocine can significantly impact the efficiency of the separation. researchgate.net The solvent system and crystallization temperature are also crucial parameters that need to be fine-tuned to maximize the yield and enantiomeric excess of the desired diastereomeric salt. researchgate.net

Reaction Conditions: In an asymmetric synthesis approach, each reaction step can be optimized. For instance, in the intramolecular Friedel–Crafts reaction, the choice of Lewis acid catalyst and reaction temperature can influence the regioselectivity and yield. Similarly, in a ring-closing metathesis reaction, the catalyst loading and reaction time are important variables to consider for maximizing efficiency.

Purification: The final purification of (+)-pentazocine succinate (B1194679) is crucial for obtaining a high-purity product. Recrystallization is a common method, and the choice of solvent system is critical for effectively removing impurities and any residual of the undesired enantiomer.

Below is a table summarizing key areas for optimization in the laboratory-scale synthesis of chiral pentazocine.

| Process Step | Key Parameters for Optimization | Objective |

| Chiral Resolution | Resolving agent, solvent system, crystallization temperature, molar ratios | Maximize yield and enantiomeric excess of the desired diastereomeric salt |

| Asymmetric Synthesis | Catalysts (type and loading), reaction temperature, solvents, reaction time | Improve stereoselectivity, reaction yield, and reduce side products |

| Purification | Recrystallization solvent, temperature gradient | Achieve high chemical and enantiomeric purity of the final product |

Intermediate Compound Synthesis and Characterization in Academic Contexts

The synthesis of pentazocine involves several key intermediate compounds. Academic research, often detailed in patents and publications, provides insight into their preparation and characterization.

One crucial intermediate is 3-methyl-3-pentenenitrile . This compound can be synthesized by the reaction of cyanoacetic acid with 2-butanone. The reaction product is typically a mixture of 3-methyl-3-pentenenitrile and its isomer, 3-methyl-2-pentenenitrile.

Another key intermediate is 3-methyl-3-pentenylamine , which is obtained by the reduction of 3-methyl-3-pentenenitrile. One patented method describes the use of Raney nickel as a catalyst and hydrogen gas as the reducing agent in an alcoholic solution of ammonia. This process is reported to have a good yield and is suitable for industrial production.

The synthesis of racemic pentazocine as described in an improved method involves the following sequence of intermediates cpu.edu.cn:

1-benzyl-3,4-dimethylpyridinium chloride : Formed by the quaternarization of 3,4-dimethylpyridine (B51791) with benzyl (B1604629) chloride.

A tetrahydropyridine (B1245486) derivative : Obtained through a Grignard reaction with a suitable reagent, followed by reduction.

A hexahydro-methanobenzazocine derivative (nor-pentazocine) : Formed via a cyclization reaction, followed by hydrogenation to give the core benzomorphan (B1203429) structure.

Characterization of these intermediates is essential to ensure the correct structure and purity before proceeding to the next synthetic step. While detailed spectral data is not always available in every publication, a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed in a research setting to fully characterize these compounds.

Below is a table of key intermediates and their synthetic context.

| Intermediate Compound | Role in Synthesis | Typical Precursors |

| 1-benzyl-3,4-dimethylpyridinium chloride | Initial quaternized pyridine (B92270) derivative | 3,4-dimethylpyridine, benzyl chloride |

| Tetrahydropyridine derivative | Precursor to the bicyclic system | 1-benzyl-3,4-dimethylpyridinium chloride, Grignard reagent |

| Nor-pentazocine | The core benzomorphan structure before N-alkylation | Tetrahydropyridine derivative |

| 3-methyl-3-pentenenitrile | Precursor to the N-alkyl side chain amine | Cyanoacetic acid, 2-butanone |

| 3-methyl-3-pentenylamine | Amine for N-alkylation of nor-pentazocine | 3-methyl-3-pentenenitrile |

Receptor Pharmacology and Molecular Interactions

Sigma-1 Receptor (σ1R) Agonism

(+)-Pentazocine is recognized as a classic, prototypical agonist for the sigma-1 receptor (σ1R), a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum. nih.gov Its high affinity and selectivity have established it as a standard reference ligand in σ1R research.

(+)-Pentazocine binds to the σ1R with high affinity. It is frequently utilized in binding assays to determine if other compounds can bind to this receptor. nih.gov Radioligand binding assays using guinea pig brain homogenates have demonstrated its potent interaction with σ1R. nih.govnih.gov The compound also shows a notable degree of selectivity for the σ1R over the sigma-2 receptor (σ2R). nih.gov

Interactive Table: Binding Affinity of (+)-Pentazocine and other Sigma Ligands

| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|---|

| (+)-Pentazocine | σ1R | 1.62 nih.gov | 2.34 nih.gov | ~14-fold nih.gov |

| σ2R | 63.1 nih.gov | - | ||

| SA4503 | σ1R | 4.6 nih.gov | 6.67 nih.gov | 14-fold nih.gov |

| σ2R | 63.1 nih.gov | - |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of ligand affinity. Lower values indicate higher affinity.

As a σ1R agonist, (+)-pentazocine initiates a range of cellular responses that are often associated with neuroprotection and cellular survival. nih.gov Studies have shown that activation of σ1R by (+)-pentazocine can rescue photoreceptor cells and prevent apoptotic death of retinal ganglion cells induced by glutamate. nih.govnih.gov This neuroprotective effect has been observed in various models of neurodegenerative disorders, including glaucoma and stroke. nih.gov Furthermore, research indicates that σ1R agonists like (+)-pentazocine can attenuate amnesia in certain experimental models, highlighting their role in cognitive processes. semanticscholar.org

One of the most prominent actions of σ1R activation is the modulation of various ion channels. nih.gov Research has demonstrated that σ1R agonists, including (+)-pentazocine, can inhibit voltage-gated potassium (K+) channels. nih.govsemanticscholar.org This modulation is a membrane-delimited process that does not appear to require G-protein activation or ATP, suggesting a potentially direct interaction between the receptor and the channel. nih.gov Specifically, (+)-pentazocine has been shown to reduce several types of K+ currents, such as the delayed rectifier K+ current (IKDR) and the transient outward K+ current (IA), and to alter the kinetics of the M-current. semanticscholar.orgresearchgate.net This modulation of K+ channels by σ1R activation represents a key mechanism through which (+)-pentazocine can influence neuronal excitability and signaling. researchgate.net

Opioid Receptor Interactions (Distinction between Enantiomers)

The pharmacological actions of pentazocine (B1679294) are highly dependent on the stereochemistry of the molecule, with its enantiomers, (+)-pentazocine and (-)-pentazocine, exhibiting distinct profiles at opioid receptors. The opioid-mediated effects are primarily attributed to the (-)-enantiomer. nih.gov

(-)-Pentazocine demonstrates a strong binding affinity for the kappa opioid receptor (KOR). researchgate.netchemrxiv.org Research indicates its binding affinity (Ki) for KOR is approximately 7.6 nM. researchgate.netchemrxiv.org Functionally, (-)-pentazocine acts as a potent agonist at the KOR. guidetopharmacology.orgpatsnap.com Studies have determined its efficacy in activating KOR, with an EC50 value of around 40 nM. researchgate.netchemrxiv.org The interaction of (-)-pentazocine with KOR is a key component of its pharmacological profile, contributing significantly to its analgesic effects. researchgate.netchemrxiv.org The analgesic agent is predominantly active at KOR, where it functions as a partial agonist. oup.com

In addition to its effects at the KOR, (-)-pentazocine also shows a high binding affinity for the mu opioid receptor (MOR), with a reported Ki value of 3.2 nM, indicating a slightly stronger affinity for MOR compared to KOR. researchgate.netchemrxiv.orgnih.gov It functions as a potent agonist at MOR, with a reported EC50 value of 43 nM. researchgate.netchemrxiv.org Some research characterizes pentazocine as a partial agonist at the MOR. patsnap.comnih.gov This dual agonism at both kappa and mu opioid receptors is a defining characteristic of the compound's mechanism of action. researchgate.netchemrxiv.org However, some studies suggest that at high doses, the activation of KOR may compromise the antinociception mediated by the MOR. nih.gov

Table 1: Binding Affinities (Ki) of (-)-Pentazocine at Opioid Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| Kappa Opioid Receptor (KOR) | 7.6 researchgate.netchemrxiv.org |

| Mu Opioid Receptor (MOR) | 3.2 researchgate.netchemrxiv.org |

Table 2: Functional Agonist Potency (EC50) of (-)-Pentazocine at Opioid Receptors

| Receptor Subtype | EC50 (nM) |

|---|---|

| Kappa Opioid Receptor (KOR) | 40 researchgate.netchemrxiv.org |

| Mu Opioid Receptor (MOR) | 43 researchgate.netchemrxiv.org |

A significant distinction exists between the binding profiles of the two enantiomers of pentazocine. The opioid receptor activity, including agonism at both KOR and MOR, is restricted to the (-)-enantiomer. nih.gov In contrast, the (+)-enantiomer has a low affinity for opioid receptors. nih.gov Instead, (+)-pentazocine is known to be a potent agonist for the sigma-1 receptor, a non-opioid receptor, and exhibits a tenfold greater affinity for this site compared to the (-)-enantiomer. nih.govguidetopharmacology.orgnih.gov This clear separation of activity underscores the stereoselective nature of pentazocine's interactions with opioid receptors, with (-)-pentazocine being the active opioid component and (+)-pentazocine primarily interacting with the sigma receptor system. nih.gov

Structure Activity Relationship Sar Studies of Pentazocine Derivatives

Elucidation of Pharmacophoric Requirements for σ1R Binding

The pharmacophore of a ligand represents the essential three-dimensional arrangement of functional groups that is necessary for it to bind to its target receptor. For the σ1R, a minimal pharmacophore has been identified, which consists of a basic nitrogen atom flanked by two hydrophobic regions, typically phenyl rings. nih.gov This general model accounts for the ability of the σ1R to bind a wide variety_of structurally diverse compounds. nih.govbiorxiv.org

More specific pharmacophore models have been developed based on potent σ1R ligands like (+)-pentazocine. For instance, the Gund–Ph model, derived from the alignment of several σ1R ligands including (+)-pentazocine, highlights an aromatic region and a nitrogen atom that can act as a hydrogen bond acceptor as primary requirements for binding. frontiersin.org Another model, the Langer–Ph, was developed from a larger set of 23 structurally diverse molecules and further refined the understanding of the spatial and electronic requirements for high-affinity σ1R binding. frontiersin.org

Crystallographic studies of the human σ1R bound to (+)-pentazocine have provided a detailed view of the binding site and have confirmed the importance of these pharmacophoric features. nih.gov These studies reveal that the benzomorphan (B1203429) ring of (+)-pentazocine fits into a specific pocket within the receptor. nih.gov The basic nitrogen atom is a key interaction point, and the hydrophobic portions of the molecule engage with hydrophobic residues in the binding site. nih.govsigmaaldrich.com

Table 1: Key Pharmacophoric Features for σ1 Receptor Binding

| Pharmacophoric Feature | Description | Importance for σ1R Binding |

|---|---|---|

| Basic Nitrogen Atom | Typically a tertiary amine that is protonated at physiological pH. | Crucial for high-affinity binding, likely involved in an ionic interaction or hydrogen bond with the receptor. nih.govsigmaaldrich.com |

| Hydrophobic Moieties | Two hydrophobic regions, often aromatic rings, flanking the basic nitrogen. | Engage in hydrophobic interactions with the receptor's binding pocket, contributing significantly to binding affinity. nih.gov |

| Specific Stereochemistry | The receptor shows a strong preference for the (+)-enantiomer of benzomorphan ligands. | The binding pocket is shaped in a way that accommodates the (+)-isomer optimally, while the (-)-isomer would experience steric clashes. nih.gov |

Stereoisomerism and Receptor Selectivity in Benzomorphan Analogs

Stereoisomerism plays a critical role in determining the receptor selectivity of benzomorphan analogs like pentazocine (B1679294). mdpi.com The two enantiomers of pentazocine, (+)-pentazocine and (-)-pentazocine, exhibit markedly different pharmacological profiles due to their differential affinities for the σ1R and opioid receptors. researchgate.netnih.gov

(+)-Pentazocine is a well-established σ1R agonist and has a significantly higher affinity for this receptor than for opioid receptors. researchgate.netnih.gov In contrast, (-)-pentazocine is primarily considered an opioid receptor agonist, with a preference for the kappa-opioid receptor (KOR) and, to a lesser extent, the mu-opioid receptor (MOR). researchgate.netnih.govguidetopharmacology.org The analgesic effects of racemic pentazocine are attributed mainly to the action of the (-)-enantiomer at opioid receptors. nih.gov

This stereoselectivity is a defining characteristic of the σ1R, which consistently shows a higher affinity for the (+)-isomers of benzomorphans. nih.gov The structural basis for this selectivity lies in the three-dimensional conformation of the binding pocket, which can accommodate the (+)-enantiomer without steric hindrance, a clash that would occur with the (-)-enantiomer. nih.gov For benzomorphan derivatives, the (−)-(1R,5R,9R) configuration is generally associated with higher affinity for opioid receptors, whereas the (+)-(1S,5S,9S) configuration is preferred for σ1R binding. mdpi.com

Table 2: Receptor Binding Affinities (Ki, nM) of Pentazocine Enantiomers

| Compound | σ1R | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

|---|---|---|---|---|

| (+)-Pentazocine | 3.3 | 3,100 | 1,900 | >10,000 |

| (-)-Pentazocine | 156 | 34 | 4.4 | 8,900 |

Note: Lower Ki values indicate higher binding affinity. Data is illustrative and compiled from various sources; absolute values may vary between studies.

Design Principles for Modulating Opioid vs. Sigma Receptor Activity

The benzomorphan scaffold, particularly the N-normetazocine nucleus, has proven to be a versatile template for designing ligands with varying degrees of selectivity for opioid and sigma receptors. researchgate.net The key to modulating this selectivity often lies in the modification of the N-substituent. researchgate.net

The stereochemistry of the benzomorphan core is a primary determinant of receptor preference. As established, the (+)-(1S,5S,9S) configuration directs ligands towards the σ1R, while the (−)-(1R,5R,9R) configuration favors opioid receptors. mdpi.com Building upon this principle, further modifications can fine-tune the affinity and efficacy at these receptors.

For instance, starting with the (+)-cis-N-normetazocine scaffold, which is predisposed to σ1R binding, the addition of different N-substituents can lead to potent and selective σ1R antagonists. rsc.org The size, shape, and electronic properties of the N-substituent are critical. For example, the introduction of a 2-(N-phenylcarbamoyl)ethyl substituent on the (+)-normetazocine core resulted in a compound with nanomolar affinity for the σ1R and high selectivity over opioid receptors. rsc.org

Conversely, modifications to the N-substituent of the (−)-cis-N-normetazocine nucleus can modulate the ligand's profile at different opioid receptors (mu, delta, and kappa). researchgate.net By carefully selecting the N-substituent, it is possible to design ligands that are selective for a single opioid receptor subtype or have a dual-target profile, for example, acting as agonists at both MOR and DOR. researchgate.net These findings underscore the principle that the N-substituent plays a crucial role in defining the pharmacological fingerprint of benzomorphan-based compounds. researchgate.net

Table 3: Influence of N-Substituent on Receptor Affinity (Ki, nM) of (+)-Normetazocine Derivatives

| N-Substituent | σ1R Affinity (Ki, nM) | Opioid Receptor Affinity |

|---|---|---|

| -H (Normetazocine) | High | Low |

| -CH2CH2CONHPh ((+)-LP1) | Nanomolar range | Low |

| Various 2-aminoethyl derivatives | Good | Negligible |

Note: This table illustrates the general principle that for the (+)-normetazocine scaffold, modifications at the nitrogen can maintain or enhance σ1R affinity while generally having low affinity for opioid receptors. rsc.org

Preclinical Pharmacodynamics and Cellular Mechanisms

Neuropharmacological Mechanisms in Model Systems

(+)-Pentazocine succinate (B1194679) exhibits complex interactions within the central nervous system, notably modulating the function of key transporters and receptors involved in neurotransmission.

Research has demonstrated that (+)-Pentazocine can inhibit the function of the norepinephrine (B1679862) transporter (NET). Studies using bovine adrenal medullary cells and human neuroblastoma SK-N-SH cells have shown that both (+)- and (-)-pentazocine inhibit the uptake of norepinephrine in a concentration-dependent manner. The mechanism of this inhibition is considered non-competitive, as analysis indicated a significant decrease in the maximum velocity (Vmax) of norepinephrine uptake with little change in the Michaelis constant (Km).

Further investigation into the mechanism revealed that pentazocine (B1679294) isomers reduce the amount of NET present on the cell surface membranes. This effect is independent of opioid and sigma receptors, suggesting a distinct pathway for its modulation of norepinephrine transport.

Table 1: Effect of Pentazocine on Norepinephrine Transporter Function

| Cell Model | Effect of (+)-Pentazocine | Mechanism of Action |

|---|---|---|

| Bovine Adrenal Medullary Cells | Inhibition of norepinephrine uptake | Non-competitive inhibition (decreased Vmax) |

(+)-Pentazocine has been shown to interact with N-Methyl-D-aspartate (NMDA) receptors, primarily through its action as a sigma-1 receptor agonist. In preclinical models of retinal ganglion cell death induced by NMDA, (+)-pentazocine treatment promoted neuronal survival. This neuroprotective effect was found to be dependent on the presence of the sigma-1 receptor, as it was absent in sigma-1 receptor knockout mice.

The proposed mechanism for this neuroprotection involves the enhancement of extracellular signal-regulated kinase (ERK) activation. This suggests that the interaction of (+)-pentazocine with sigma-1 receptors can mitigate the excitotoxic effects of NMDA receptor overactivation.

Immunomodulatory Effects in Preclinical Cell Models (e.g., Microglia Activation)

(+)-Pentazocine, through its activity as a sigma-1 receptor agonist, demonstrates immunomodulatory effects, particularly in the context of microglia activation. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Activation of the sigma-1 receptor has been shown to suppress multiple aspects of microglial activation, including their morphological changes, migration, and the release of inflammatory mediators. nih.gov

Specifically, studies have indicated that sigma-1 receptor activation can inhibit the release of pro-inflammatory cytokines and reactive oxygen species (ROS) from microglia stimulated by lipopolysaccharide (LPS). frontiersin.org One study highlighted that (+)-pentazocine significantly suppressed the release of inflammatory mediators and ROS from retinal microglia, an effect that was blocked by a sigma-1 receptor antagonist. frontiersin.org This suggests that (+)-pentazocine can exert anti-inflammatory effects by modulating microglial responses. The activation of the sigma-1 receptor appears to steer microglia towards a more neuroprotective phenotype. nih.gov

Cellular Effects on Proliferation and Viability in Research Models (e.g., Melanoma Cell Lines)

The effects of (+)-pentazocine on cell proliferation and viability have been investigated in cancer cell lines, with notable findings in uveal melanoma. In a study examining the impact of sigma-1 and sigma-2 receptor ligands on human uveal melanoma cells (92.1 cell line), (+)-pentazocine, a sigma-1 receptor ligand, exhibited distinct effects compared to sigma-2 receptor ligands. nih.govnih.gov

While sigma-2 receptor ligands significantly reduced cell proliferation, (+)-pentazocine demonstrated an opposite effect, suggesting an increase in cell proliferation under the tested conditions. nih.govnih.gov However, it is important to note that all tested sigma receptor ligands, including (+)-pentazocine, led to a significant decrease in cell migration. nih.gov Furthermore, both sigma-1 and sigma-2 receptor ligands induced a significant increase in apoptosis and autophagy at all tested concentrations. nih.govnih.gov These findings suggest a complex role for sigma-1 receptor activation by (+)-pentazocine in melanoma cells, influencing proliferation, migration, and cell death pathways differently.

Table 2: Effects of (+)-Pentazocine on Uveal Melanoma Cells (92.1 cell line)

| Cellular Process | Effect of (+)-Pentazocine (Sigma-1 Ligand) |

|---|---|

| Cell Proliferation | Increased |

| Cell Migration | Decreased |

| Apoptosis | Increased |

Preclinical Pharmacokinetics and Biotransformation Pathways

Absorption and Distribution in Animal Models

Following oral administration in rat models, (+)-Pentazocine is rapidly absorbed from the gastrointestinal tract. Studies utilizing radiolabeled compounds have detected radioactivity in the blood as early as five minutes post-administration, with peak serum concentrations being reached by 15 minutes. researchgate.net This rapid absorption is indicative of the compound's efficient passage into the systemic circulation. The biological half-life in rats has been determined to be approximately 2.0 hours. researchgate.net

Once absorbed, pentazocine (B1679294) undergoes widespread distribution to various tissues. Animal studies have demonstrated its presence in the liver, lungs, kidneys, muscle, and brain. In baboons, following intravenous injection, the concentration of pentazocine in the brain was found to be significantly higher—by an order of magnitude—than in cerebral venous blood, with peak brain concentration occurring within 10 to 15 minutes. nih.gov This suggests efficient penetration of the blood-brain barrier. In rats, the highest concentrations of the compound are typically found in the kidneys and liver. The table below summarizes the observed tissue distribution in preclinical animal models.

Table 1: Observed Tissue Distribution of Pentazocine in Animal Models

| Tissue/Organ | Presence Detected | Species |

|---|---|---|

| Liver | Yes | Rat, Baboon |

| Kidneys | Yes | Rat |

| Lungs | Yes | Rat |

| Brain | Yes | Rat, Baboon |

| Muscle | Yes | Rat |

| Heart | Yes | Rat |

| Spleen | Yes | Rat |

| Thymus | Yes | Rat |

Hepatic Metabolism and Metabolite Identification in Preclinical Studies

Pentazocine undergoes extensive first-pass metabolism, primarily in the liver. The biotransformation process involves two main phases: Phase I oxidation and Phase II conjugation reactions.

Phase I metabolism is largely driven by the cytochrome P450 (CYP) enzyme system located in liver microsomes. While the specific CYP isoforms responsible for pentazocine metabolism in rats have not been fully elucidated in all studies, it is understood that various CYP families, including CYP1A, CYP2C, and CYP3A, are instrumental in the oxidative metabolism of a wide range of xenobiotics in the rat liver. These oxidative reactions lead to the formation of several metabolites. In studies with rats, metabolites are formed through the oxidation of the terminal methyl groups on the N-alkenyl chain and hydroxylation of the benzomorphan (B1203429) ring.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For pentazocine, this primarily involves glucuronidation, where glucuronic acid is attached to the molecule, and to a lesser extent, sulfation.

Preclinical studies in rats have successfully identified several key metabolites in urine. After enzymatic treatment with β-glucuronidase to hydrolyze conjugated metabolites, the relative abundance of pentazocine and its oxidative metabolites has been quantified. The major metabolic pathways include the formation of a cis-alcohol, a trans-alcohol, a carboxylic acid derivative, and a nor-derivative.

Table 2: Relative Abundance of Pentazocine and its Metabolites in Rat Urine (following β-glucuronidase treatment)

| Compound | Percentage of Radioactivity |

|---|---|

| Pentazocine (unchanged) | 66% |

| cis-hydroxy-pentazocine | 5% |

| trans-hydroxy-pentazocine | 2% |

| nor-pentazocine | 4% |

| trans-carboxy-pentazocine | 3% |

Data derived from a study using radiolabeled pentazocine in rats, reflecting the composition after hydrolysis of conjugates. researchgate.net

Excretion Pathways in Experimental Systems

The elimination of (+)-Pentazocine and its metabolites from the body occurs through multiple pathways, with renal and fecal excretion being the primary routes. Due to its extensive metabolism, only a small fraction of the administered dose is excreted as the unchanged parent drug.

The majority of the excreted compounds are the metabolites formed in the liver, particularly glucuronide conjugates, which are sufficiently polar to be readily eliminated via the kidneys into the urine.

Table 3: Excretion of Radioactivity in Rats within 24 Hours After Oral Administration of Radiolabeled Pentazocine

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Urine | 40.0% |

| Feces | 14.3% |

| Total Recovered | 54.3% |

Analytical Methodologies for Preclinical Research

Chromatographic Techniques for Quantification in Biological Matrices (e.g., HPLC, GC, UPLC, LC-MS/MS)

Chromatographic methods are essential for the precise quantification of (+)-pentazocine in complex biological matrices such as plasma, serum, and urine. These techniques offer high sensitivity and specificity, which are critical for detailed preclinical studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pentazocine (B1679294) enantiomers. A stereospecific HPLC method has been developed for the analysis of (-)- and (+)-pentazocine in human serum. nih.govnih.gov This method often involves solid-phase or liquid-liquid extraction for sample clean-up prior to analysis. nih.govnih.gov Chromatographic resolution can be achieved on columns such as an octadecylsilane (B103800) or an ovomucoid chiral stationary phase. nih.govnih.gov Detection is commonly performed using UV or fluorescence detectors. nih.govnih.gov

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides another powerful tool for pentazocine quantification. A sensitive and specific GC-MS method using selected ion monitoring (SIM) has been developed for the quantification of pentazocine in urine. jfda-online.com This method typically involves solid-phase extraction and derivatization before analysis. jfda-online.com Gas chromatography/surface ionization organic mass spectrometry (GC/SIOMS) has also been shown to measure pentazocine with significantly higher sensitivity than conventional GC/electron ionization mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the rapid determination of pentazocine in biological fluids. doi.org An LC-MS method with sonic spray ionization (SSI) has been established for the rapid analysis of pentazocine in human plasma, allowing for high-throughput analysis. doi.org

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. While specific preclinical studies on (+)-pentazocine using UPLC are not extensively detailed, the technique's advantages of reduced analysis time and increased sensitivity make it a valuable tool for such research. mdpi.com

Table 1: Examples of Chromatographic Methods for Pentazocine Quantification

Technique Matrix Extraction Method Column Detection Method Detection Limit Linearity Range Reference HPLC Human Serum Phenyl solid-phase extraction Octadecylsilane UV (220 nm) 15 ng/mL 20-400 ng/mL nih.gov HPLC Human Serum Liquid-liquid extraction Ovomucoid chiral stationary phase Fluorescence (Ex: 275 nm, Em: 335 nm) 5 ng/mL 10-100 ng/mL GC-MS Urine Solid-phase extraction (SPE) Not specified Selected Ion Monitoring (SIM) 62.5 ng/mL 125-1500 ng/mL GC/SIOMS Whole Blood, Urine Sep-Pak C18 cartridges Not specified Surface Ionization Organic Mass Spectrometry 500 pg/mL 6.25-100 ng/mL nih.gov LC/MS Human Plasma Oasis HLB cartridge column Not specified Sonic Spray Ionization (SSI) 19.5 ng/mL 30-10,000 ng/mL

Radioligand Binding Assays for Receptor Characterization (e.g., [3H] (+)-Pentazocine)

Radioligand binding assays are indispensable for characterizing the interaction of (+)-pentazocine with its target receptors, primarily the sigma-1 (σ1) receptor. sigmaaldrich.com The tritiated form of (+)-pentazocine, [3H] (+)-pentazocine, serves as a highly selective radioligand for these studies. sigmaaldrich.comnih.gov These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum receptor density (Bmax). turkupetcentre.net

Studies using [3H] (+)-pentazocine have demonstrated specific, saturable, and stereoselective binding to sigma-1 receptors in various tissues, including guinea pig brain, rat brain, and human frontal cortex. nih.govnih.govnih.gov For instance, in guinea pig brain membranes, [3H] (+)-pentazocine binds to a single high-affinity site. nih.gov Similarly, characterization in rat brain revealed binding to a single population of sites. nih.gov In post-mortem human frontal cortex, saturation experiments have also been successfully conducted. nih.gov

These assays are crucial for understanding the pharmacological profile of (+)-pentazocine and for screening new compounds that target sigma receptors. nih.gov

Table 2: Binding Characteristics of [3H] (+)-Pentazocine in Different Tissues

Tissue Kd (nM) Bmax (fmol/mg protein) Reference Guinea Pig Brain 2.9 1998 nih.gov Rat Brain ~7 280 jfda-online.com Human Frontal Cortex 3.68 ± 0.46 636 ± 107 nih.gov hS1R-transfected MCF-7 cells 3.7 ± 0.87 109,000 ± 23,700 turkupetcentre.net Guinea Pig Brain Membranes 4.8 1,419 nih.gov

Spectrophotometric Methods for Compound Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer simple and rapid means for the determination of pentazocine. These methods are often based on the formation of colored complexes that can be quantified by measuring their absorbance at a specific wavelength (λmax).

Several visible spectrophotometric methods have been developed for pentazocine determination. ijpsonline.comThese methods can be based on the formation of a chloroform-soluble, colored ion-association complex between pentazocine and a dye. ijpsonline.comFor example, complexes with Alizarine Red S and Tropaeolin 000 show maximum absorbance at 435 nm and 490 nm, respectively. ijpsonline.comAnother approach involves the reaction of pentazocine with an oxidant like N-bromosuccinimide or potassium permanganate, followed by the determination of the unreacted oxidant using a dye such as Celestine Blue (λmax: 540 nm) or Fast Green FCF (λmax: 625 nm). ijpsonline.com A TLC-UV densitometric method has also been reported for the quantitative analysis of pentazocine hydrochloride, with densitometric determination performed at 278 nm. nih.govThe UV absorption spectrum of pentazocine also shows a peak at 283 nm. researchgate.net

Table 3: Spectrophotometric Methods for Pentazocine AnalysisTable of Mentioned Compounds

Compound Name (+)-Pentazocine succinate (B1194679) (+)-Pentazocine (-)-Pentazocine [3H] (+)-Pentazocine Alizarine Red S Celestine Blue Dextromethorphan Fast Green FCF N-bromosuccinimide Potassium permanganate Tropaeolin 000

Future Directions and Advanced Research Avenues

Development of Novel σ1R-Selective Ligands Based on (+)-Pentazocine Scaffold

The benzomorphan (B1203429) structure of (+)-Pentazocine provides a robust scaffold for the design and synthesis of novel ligands with high affinity and selectivity for the σ1R. grantome.com The publication of the crystal structure of the human σ1R in complex with (+)-Pentazocine has been a significant breakthrough, offering detailed insights into the ligand-binding site and paving the way for structure-based drug design. nih.govrcsb.org

Researchers are actively exploring the structure-activity relationships (SAR) of benzomorphan analogs to understand the structural requirements for optimal binding to sigma-1 and sigma-2 sites. grantome.com This research aims to define the pharmacophore essential for selective σ1R interaction. grantome.com The knowledge gained from these studies is crucial for developing new chemical entities with improved therapeutic profiles. For instance, novel derivatives have been synthesized and evaluated through competitive radioligand binding assays, using [3H]-(+)-pentazocine to determine their affinity and selectivity. grantome.comnih.gov Some newly developed ligands have shown impressive σ1R affinity and remarkable selectivity over the σ2R. acs.org

Table 1: Examples of Research on Novel σ1R Ligands

| Research Focus | Key Findings | Reference |

| Structure-Activity Relationship (SAR) | Studies on benzomorphan analogs provide critical information on the structural necessities for selective binding to σ1 and σ2 receptor sites. | grantome.com |

| Structure-Based Design | The crystal structure of the σ1R bound to (+)-Pentazocine facilitates the rational design of new, more selective ligands. | nih.govrcsb.org |

| Novel Compound Synthesis | New derivatives based on the (+)-Pentazocine scaffold have been created and tested, with some exhibiting very high affinity and selectivity for the σ1R. | nih.govacs.org |

Elucidation of Downstream Signaling Pathways and Protein Interactions

Understanding the molecular mechanisms initiated by (+)-Pentazocine binding to the σ1R is a major area of ongoing research. The σ1R is a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), where it modulates various intracellular signaling pathways. biorxiv.orgnih.govacs.org

Upon activation by agonists like (+)-Pentazocine, the σ1R is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with a range of "client" proteins and influence their function. frontiersin.org This interaction can modulate key cellular processes, including calcium signaling between the ER and mitochondria, which is vital for cell survival. acs.orgnih.govresearchgate.net

Recent studies using proximity biotinylation techniques have begun to map the "interactome" of the σ1R. biorxiv.orgfrontiersin.org These studies have revealed that treatment with (+)-Pentazocine alters the proteins that interact with the σ1R. For example, the Low-Density Lipoprotein Receptor (LDLR) binds more efficiently to the σ1R after treatment with (+)-Pentazocine, suggesting a role in cholesterol metabolism. biorxiv.orgfrontiersin.org Furthermore, (+)-Pentazocine has been shown to influence the quaternary structure of the σ1R, promoting a shift from oligomeric to monomeric forms, which appears to be a key step in its activation. nih.govresearchgate.net Other research has demonstrated that σ1R activation by (+)-Pentazocine can modulate G-protein-coupled receptor signaling and upregulate the expression of anti-apoptotic genes like Survivin and p21. nih.govarvojournals.org

Table 2: Key Protein Interactions and Signaling Pathways Modulated by (+)-Pentazocine

| Interacting Protein / Pathway | Effect of (+)-Pentazocine | Implication | Reference |

| BiP (Binding immunoglobulin protein) | Promotes dissociation from σ1R | Activation of σ1R chaperone function | frontiersin.org |

| Low-Density Lipoprotein Receptor (LDLR) | Increases binding to σ1R | Role in cholesterol metabolism | biorxiv.orgfrontiersin.org |

| Calcium (Ca2+) Signaling | Modulates ER-mitochondria Ca2+ homeostasis | Regulation of cell survival and function | acs.orgnih.govresearchgate.net |

| Wnt/β-catenin Pathway | Upregulates β-catenin levels | Neuroprotection | nih.gov |

| Apoptotic Pathways | Inhibits pro-apoptotic genes (e.g., FOXO3a, FasL); Upregulates anti-apoptotic genes (e.g., Survivin, p21) | Neuroprotection against excitotoxicity | arvojournals.org |

| NRF2 Pathway | Increases expression of Nrf2 and downstream antioxidant genes | Attenuation of oxidative stress | nih.gov |

Application of (+)-Pentazocine as a Tool in Neurodegenerative Disease Research Models

The neuroprotective properties of σ1R agonists make (+)-Pentazocine a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. acs.org

In models of Parkinson's disease, pentazocine (B1679294) has shown protective effects. For instance, in a cellular model using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to mimic Parkinson's-related cell death, pretreatment with pentazocine significantly rescued dopaminergic cells. nih.gov This neuroprotective effect was linked to the upregulation of the canonical Wnt/β-catenin signaling pathway. nih.gov Animal models for Parkinson's research often involve the use of neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) to induce the characteristic loss of dopaminergic neurons. mdpi.comlu.semdpi.com

While direct studies of (+)-Pentazocine in specific Alzheimer's disease models are emerging, its known functions are highly relevant to the pathologies of the disease. Ligands targeting the σ1R are in clinical trials for Alzheimer's disease, underscoring the therapeutic potential of this target. rcsb.org Research models for Alzheimer's often use agents like scopolamine (B1681570) to induce memory impairment or employ transgenic mice that overexpress human amyloid proteins to mimic plaque formation. xiahepublishing.comtemplehealth.orgtaconic.com The ability of (+)-Pentazocine to combat oxidative stress, modulate calcium homeostasis, and exert anti-apoptotic effects makes it a key compound for investigating these pathological processes. arvojournals.orgnih.gov For example, it has been shown to protect retinal ganglion cells from glutamate-induced excitotoxicity by inhibiting pro-apoptotic pathways and upregulating anti-apoptotic factors. arvojournals.org

Table 3: Application of (+)-Pentazocine in Neurodegenerative Disease Models

| Disease Model | Model Type | Key Findings with (+)-Pentazocine | Reference |

| Parkinson's Disease | In vitro (MPP+ treated SN4741 cells) | Protected dopaminergic cells from apoptosis by up-regulating the Wnt/β-catenin signaling pathway. | nih.gov |

| Ischemic Brain Injury | In vivo (Rat model of transient focal ischemia) | Stereospecifically reduced postischemic brain infarction volume, indicating a neuroprotective role for σ1-receptors. | nih.gov |

| Retinal Degeneration / Excitotoxicity | In vitro (Primary retinal ganglion cells) | Protected against glutamate-induced cell death by modulating pro- and anti-apoptotic gene expression. | arvojournals.org |

| Retinal Degeneration | In vivo (rd10 mouse model) | Rescued photoreceptor cells, demonstrating robust retinal neuroprotective properties. | nih.gov |

Table of Compounds

Q & A

Q. Q1. How can I design a pharmacokinetic study to assess the bioavailability of (+)-Pentazocine succinate in rodent models?

Methodological Answer: Use a crossover study design with repeated measures to minimize inter-subject variability. Administer this compound orally and intravenously to separate cohorts, then compare plasma concentration-time curves (AUC, Cmax, Tmax) using non-compartmental analysis. Ensure sampling intervals align with the drug’s known onset (15–30 minutes) and duration (≥3 hours) . Include a control group receiving saline to account for stress-induced analgesia. For statistical analysis, apply Student’s t-test for normally distributed data or Mann-Whitney U tests for skewed distributions .

Q. Q2. What are validated preclinical models for evaluating (+)-Pentazocine’s efficacy in neuropathic pain?

Methodological Answer: Opt for chronic constriction injury (CCI) or spared nerve injury (SNI) rodent models. Measure mechanical allodynia via von Frey filaments and thermal hyperalgesia via Hargreaves’ test. Include a comparison group receiving a κ-opioid receptor antagonist (e.g., nor-BNI) to isolate (+)-Pentazocine’s receptor-specific effects. Use intention-to-treat (ITT) analysis to handle dropouts and ensure blinding to reduce bias .

Advanced Research Questions

Q. Q3. How can conflicting data on (+)-Pentazocine’s efficacy in mixed opioid receptor models be resolved?

Methodological Answer: Conduct a systematic review with meta-analysis to synthesize preclinical and clinical data. Use PICOT to frame inclusion criteria:

- P: Rodent models with neuropathic pain.

- I: (+)-Pentazocine (0.5–5 mg/kg).

- C: Alternative κ-agonists or placebo.

- O: Pain threshold (NRS or % maximal possible effect).

- T: Acute (≤3h) vs. chronic (≥7d) dosing.

Assess heterogeneity via I² statistics and subgroup analyses to identify confounding variables (e.g., strain differences, dosing protocols) .

Q. Q4. What advanced statistical methods are suitable for analyzing dose-response relationships of (+)-Pentazocine in multimodal analgesia?

Methodological Answer: Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models. For time-series data (e.g., repeated pain scores), apply generalized estimating equations (GEEs) with autoregressive covariance structures .

Data Contradiction and Validation

Q. Q5. How should researchers address discrepancies in receptor-binding assays for (+)-Pentazocine?

Methodological Answer: Replicate assays using standardized protocols (e.g., radioligand displacement with [³H]-U69,593 for κ-opioid receptors). Validate findings with orthogonal methods like BRET/FRET to assess receptor dimerization. Control for nonspecific binding by including excess cold ligand. Report Ki values with 95% confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons .

Q. Q6. What strategies mitigate bias in retrospective studies on (+)-Pentazocine’s adverse effects?

Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities) between exposed and unexposed cohorts. Perform sensitivity analyses to assess unmeasured confounding. Use the RECORD-PE checklist for pharmacoepidemiologic studies to ensure transparency .

Methodological Frameworks

Q7. How can PICOT and FINER criteria optimize (+)-Pentazocine research questions?

Methodological Answer:

- PICOT: Define Population (e.g., postoperative patients), Intervention (oral (+)-Pentazocine), Comparison (tramadol), Outcome (pain score reduction ≥50%), and Time (24h post-administration) .

- FINER: Ensure questions are Feasible (adequate sample size), Interesting (mechanistic novelty), Novel (unexplored receptor crosstalk), Ethical (animal welfare compliance), and Relevant (translational potential) .

Q. Q8. What ethical considerations are critical for (+)-Pentazocine trials in vulnerable populations?

Methodological Answer: Obtain informed consent with explicit disclosure of κ-opioid dysphoria risks. Use Data Safety Monitoring Boards (DSMBs) for interim analyses. Adopt REDCap for secure data collection and HIPAA-compliant storage .

Data Presentation and Reporting

Q. Q9. How should pharmacokinetic data for (+)-Pentazocine be tabulated in manuscripts?

Methodological Answer: Use Microsoft Word tables with Roman numerals (e.g., Table I). Include columns for dose, route, AUC(0–t), T½, and clearance. Annotate footnotes for assay methods (e.g., LC-MS/MS validation). Ensure self-explanatory titles (e.g., “Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats”) .

Q. Q10. What visualization techniques enhance clarity in (+)-Pentazocine receptor signaling studies?

Methodological Answer: Generate heatmaps for receptor phosphorylation dynamics (time vs. dose) using Python’s Seaborn. For in vivo efficacy, use line graphs with shaded SEM intervals. Adopt CONSORT flow diagrams for clinical trial attrition reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.